Osilodrostat is a Cortisol Synthesis Inhibitor. The mechanism of action of osilodrostat is as a Cytochrome P450 11B1 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor.
Osilodrostat is an orally bioavailable inhibitor of both steroid 11beta-hydroxylase (cytochrome P450 (CYP) 11B1) and aldosterone synthase (CYP11B2; steroid 18-hydroxylase), with potential anti-adrenal activity and ability to treat Cushing disease (CD). Upon administration, osilodrostat binds to and inhibits the activity of CYP11B1, the enzyme that catalyzes the final step of cortisol synthesis from the precursor 11-deoxycortisol, and CYP11B2, the enzyme that catalyzes aldosterone synthesis from corticosterone and 11-deoxycorticosterone in the adrenal gland. The inhibition of CYP11B1 prevents the production of excess cortisol, thereby decreasing and normalizing the levels of cortisol. CD is most often caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary tumor.
See also: Osilodrostat Phosphate (active moiety of).
Osilodrostat
CAS No.: 928134-65-0
Cat. No.: VC0548884
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 928134-65-0 |
---|---|
Molecular Formula | C13H10FN3 |
Molecular Weight | 227.24 g/mol |
IUPAC Name | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile |
Standard InChI | InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 |
Standard InChI Key | USUZGMWDZDXMDG-CYBMUJFWSA-N |
Isomeric SMILES | C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F |
SMILES | C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Canonical SMILES | C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Osilodrostat possesses unique chemical properties that contribute to its therapeutic efficacy. The compound is chemically identified as 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile dihydrogen phosphate . This specific molecular configuration enables its selective inhibitory action on adrenal steroidogenesis.
The molecular formula of osilodrostat in its phosphate salt form is (C13H11FN3)(H2PO4), with a relative molecular mass of 325.24 g/mol . From a pharmaceutical perspective, the compound demonstrates favorable physicochemical properties, including high solubility exceeding 50 mg/mL in water and selected buffer solutions across the physiological pH range of 1 to 6.8 .
Osilodrostat is formulated as film-coated tablets for oral administration, available in three strengths: 1 mg, 5 mg, and 10 mg of osilodrostat, corresponding to 1.4 mg, 7.2 mg, and 14.3 mg of osilodrostat phosphate, respectively . The tablet formulation includes several inactive ingredients to ensure proper drug delivery and stability.
Table 1: Chemical and Physical Properties of Osilodrostat
Property | Description |
---|---|
Chemical Name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile dihydrogen phosphate |
Molecular Formula | (C13H11FN3)(H2PO4) |
Molecular Weight | 325.24 g/mol |
Physical Form | Phosphate salt |
Solubility | >50 mg/mL in water and buffers (pH 1-6.8) |
Available Dosage Forms | Film-coated tablets (1 mg, 5 mg, 10 mg) |
Mechanism of Action
Osilodrostat operates through a specific and potent inhibition of cortisol synthesis in the adrenal gland. The compound primarily targets 11β-hydroxylase (CYP11B1), the enzyme responsible for catalyzing the final step in cortisol biosynthesis . This enzymatic inhibition effectively reduces cortisol production, directly addressing the fundamental pathophysiological process in Cushing's disease.
A notable consequence of CYP11B1 inhibition is the accumulation of steroid precursors, particularly 11-deoxycortisol and 11-deoxycorticosterone . In patients with Cushing's disease specifically, the reduction in plasma cortisol concentration induced by osilodrostat stimulates ACTH secretion via the hypothalamic-pituitary-adrenal axis feedback mechanism . This compensatory increase in ACTH can accelerate steroid biosynthesis, including androgens, potentially leading to clinical manifestations that require monitoring.
Compared to classical adrenal steroidogenesis inhibitors such as metyrapone and ketoconazole, osilodrostat demonstrates higher potency and a longer half-life, allowing for twice-daily administration at relatively lower dosages while maintaining comparable efficacy . These pharmacodynamic advantages contribute significantly to the drug's clinical utility and potential for improved patient adherence.
Adverse Event Category | Specific Events | Frequency/Notes |
---|---|---|
Common Adverse Events | Decreased appetite, nausea, diarrhea, fatigue, headache, arthralgia | Generally mild to moderate |
Hypocortisolism-related | Fatigue, nausea, vomiting, abdominal pain, dizziness | Related to therapeutic effect |
Hormone Precursor-related | Acne, hirsutism (in females), increased testosterone | Decreases with continued treatment |
Cardiac | QT interval prolongation | Dose-dependent, minimal at therapeutic doses |
Other | Pituitary tumor enlargement | Monitored during treatment |
Long-term safety data from extension phases of clinical trials have been reassuring, with no new safety signals emerging during extended treatment periods . The majority of patients who entered the extension phase of the LINC 4 study completed the extension (53 out of 60 patients), with 29 patients receiving osilodrostat for more than 96 weeks . This high retention rate provides additional confidence in the tolerability of long-term osilodrostat therapy.
Regulatory Status and Development History
Osilodrostat has successfully navigated the regulatory pathway to become an approved treatment option for Cushing's disease. The drug received FDA approval on March 9, 2020, marking a significant milestone as the first FDA-approved medication to directly inhibit 11-beta-hydroxylase for cortisol synthesis inhibition .
The approval was specifically granted for the treatment of adult patients with Cushing's disease who cannot undergo pituitary gland surgery or have undergone surgery but still have the disease . This indication addresses a specific unmet need in the management of Cushing's disease, providing a therapeutic option for patients with limited alternatives.
Milestone | Date | Details |
---|---|---|
FDA Approval | March 9, 2020 | For adult Cushing's disease patients post-surgery or not surgical candidates |
Brand Name | - | Isturisa |
Original Developer | - | Novartis |
Current Marketing Company | - | Recordati Rare Diseases (inferred from clinical trial references) |
Dosage Forms Approved | - | 1 mg, 5 mg, and 10 mg oral tablets |
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